3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanenitrile
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Overview
Description
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanenitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with a suitable nitrile compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: A related compound used as a pharmaceutical intermediate.
Uniqueness
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanenitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile building block for the synthesis of more complex molecules. Additionally, its methyl-substituted thiadiazole ring contributes to its stability and biological activity .
Properties
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-8-9-6(10-5)3-2-4-7/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAINICYXBMQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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